Methyl 2-(2-chloropropanamido)acetate
Overview
Description
Methyl 2-(2-chloropropanamido)acetate is an organic compound with the molecular formula C6H10ClNO3. It is a derivative of acetic acid and contains a chlorinated propanamide group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chloropropanamido)acetate can be synthesized through several methods. One common approach involves the reaction of methyl 2-chloropropionate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Methyl 2-chloropropionate and ammonia (or an amine).
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol at a temperature range of 0-50°C.
Procedure: The starting materials are mixed in the solvent, and the reaction is allowed to proceed for several hours. The product is then isolated through filtration and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production may also incorporate automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropropanamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide, and the reactions are performed at reflux temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides, alcohols, or ethers.
Hydrolysis: The major products are 2-(2-chloropropanamido)acetic acid and methanol.
Reduction: The major products are the corresponding amines or alcohols.
Scientific Research Applications
Methyl 2-(2-chloropropanamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloropropanamido)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or interact with cell membrane receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Methyl 2-(2-chloropropanamido)acetate can be compared with other similar compounds, such as:
Methyl 2-chloropropionate: This compound lacks the amide group and has different reactivity and applications.
2-(2-Chloropropanamido)acetic acid: This compound is the hydrolyzed form of the ester and has different solubility and reactivity.
Methyl 2-(2-bromopropanamido)acetate: This compound has a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEUVMOYQJAZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187804-52-0 | |
Record name | methyl 2-(2-chloropropanamido)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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